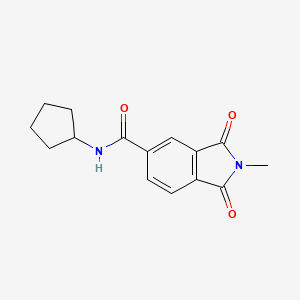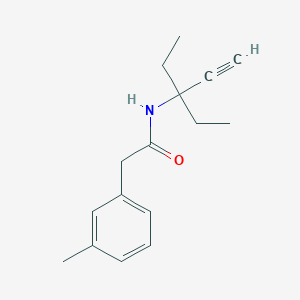![molecular formula C17H14Cl2N2O2 B5397449 N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B5397449.png)
N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE: is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a propenyl group, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the dichlorophenyl intermediate.
Condensation Reaction: The dichlorophenyl intermediate is then subjected to a condensation reaction with an amine derivative to form the desired propenyl group.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE: shares structural similarities with other acetamide derivatives and compounds containing dichlorophenyl and propenyl groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties, setting it apart from other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential applications in various scientific fields highlight its uniqueness.
Eigenschaften
IUPAC Name |
N-[4-[[(E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11(22)21-16-4-2-15(3-5-16)20-7-6-17(23)12-8-13(18)10-14(19)9-12/h2-10,20H,1H3,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXTTOWKHPOTP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5397375.png)
![4-(1-{[6-(4,4-dimethylpiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5397384.png)
![2-[2-chloro-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5397391.png)

![N-cycloheptyl-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5397402.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine](/img/structure/B5397404.png)

![4-(1H-imidazol-1-ylmethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B5397424.png)
![(E)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5397425.png)
![4-(cyclopropylmethyl)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5397432.png)
![N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5397441.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5397450.png)
![4-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5397451.png)
![(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]prop-2-enenitrile](/img/structure/B5397458.png)
